molecular formula C17H14N2O B2401178 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 672950-63-9

2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No.: B2401178
CAS No.: 672950-63-9
M. Wt: 262.312
InChI Key: AMERMDSKVHITHY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a specialized organic compound primarily investigated for its electroluminescent properties, making it a candidate for use in Organic Light-Emitting Diodes (OLEDs) source . As a derivative of 2,5-diphenyl-1,3,4-oxadiazole, this molecule functions as an electron-transporting and emitting material. The extended conjugation provided by the (E)-stilbene-like ethenyl bridge enhances its luminescent characteristics and charge-transport capabilities source . Its specific structure, featuring the meta-methylphenyl substituent, allows for fine-tuning of solubility and solid-state packing, which are critical parameters for the efficiency and longevity of OLED devices source . Researchers utilize this compound in the development of new multilayer thin-film architectures for displays and solid-state lighting. Its research value lies in its potential to contribute to high-performance, energy-efficient optoelectronic technologies.

Properties

IUPAC Name

2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-13-6-5-9-15(12-13)17-19-18-16(20-17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMERMDSKVHITHY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the phenyl or methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the oxadiazole ring or the phenylethenyl group, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Synthesis of 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific synthesis pathway for This compound may include:

  • Step 1: Formation of the hydrazone by reacting 3-methylbenzaldehyde with phenylacetylene.
  • Step 2: Cyclization to form the oxadiazole ring using an appropriate acid catalyst under controlled conditions.

The characterization of the synthesized compound can be performed through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that various oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds similar to This compound have shown effectiveness against different cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (LN229) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
CompoundCell LineApoptosis Induction (%)Notes
This compoundMDA-MB-231Up to 51.2%Promising anticancer profile
Similar Oxadiazole DerivativeLN229SignificantDNA damage observed

Antidiabetic Activity

Oxadiazoles have also been explored for their potential in managing diabetes. In vivo studies using models like Drosophila melanogaster have indicated that certain derivatives can lower glucose levels effectively .

CompoundModel OrganismGlucose Level Reduction (%)Notes
5d (related oxadiazole)Drosophila melanogasterSignificant reductionEffective anti-diabetic activity

Case Studies

Several case studies highlight the effectiveness of oxadiazoles in clinical and preclinical settings:

Case Study 1: Anticancer Evaluation

A derivative structurally related to This compound was tested against various cancer cell lines. Results indicated a notable increase in apoptosis rates compared to untreated controls .

Case Study 2: Antidiabetic Research

In a study involving diabetic model organisms, a specific oxadiazole derivative demonstrated a significant reduction in blood glucose levels and improved metabolic profiles .

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In electronic applications, its mechanism of action involves the transfer of electrons or holes, contributing to the conductivity and luminescence of the material.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar 1,3,4-Oxadiazoles

The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of key derivatives:

Compound Structure Position 2 Substituent Position 5 Substituent Key Activities/Properties References
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole 3-methylphenyl (electron-donating) (E)-2-phenylethenyl (π-conjugated) Inferred: Potential fluorescence, membrane permeability, anti-inflammatory
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-chlorophenyl (electron-withdrawing) 4-fluorophenyl (electron-withdrawing) Anticancer (98.74% growth inhibition at 10⁻⁵ M)
5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole 4-chlorophenyl 4-nitrophenyl (electron-withdrawing) CNS depressant (excellent activity)
2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Methylsulfonyl (4-Fluorophenyl)sulfonylmethyl Antibacterial (EC₅₀ = 0.17 µg/mL against Xanthomonas oryzae)
2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Adamantyl (bulky) 4-fluorophenyl Crystallography: Enhanced stability via bulky substituents

Key Findings from Comparative Analysis

3.1 Electronic and Steric Effects
  • Electron-withdrawing groups (e.g., nitro, chloro, sulfonyl) at positions 2 and 5 enhance pharmacological activities such as CNS depression and antibacterial action .
3.3 Physicochemical Properties
  • Crystallography : Bulky substituents like adamantyl () improve crystal packing and stability. The target compound’s styryl group may enhance fluorescence, useful in material science.
  • Solubility : Electron-withdrawing groups increase aqueous solubility, while the target compound’s hydrophobic styryl and methylphenyl groups may favor lipid-rich environments.

Biological Activity

The compound 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is part of a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific oxadiazole derivative, highlighting its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2OC_{17}H_{14}N_{2}O with a molecular weight of 262.31 g/mol. The structure features an oxadiazole ring, which is known for its ability to interact with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H14N2OC_{17}H_{14}N_{2}O
Molecular Weight262.31 g/mol
Oxadiazole RingPresent
Substituents3-Methylphenyl, E-Phenylethenyl

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of oxadiazole derivatives:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia).
  • Findings : The compound exhibited IC50 values ranging from 0.12 to 2.78 µM, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismActivity Level
This compoundStaphylococcus aureusModerate
Escherichia coliStrong
Pseudomonas aeruginosaComparable to Gentamicin

The mechanism by which this compound exerts its biological effects involves:

  • Induction of Apoptosis : Flow cytometry assays have shown that similar compounds induce apoptosis in cancer cells through the activation of caspase pathways .
  • Inhibition of Key Enzymes : Some studies suggest that oxadiazole derivatives may inhibit enzymes such as HDAC (Histone Deacetylase), contributing to their anticancer effects .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent.

Table 3: Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Half-life (T1/2)Approximately 1.63 hours
Metabolic StabilityExcellent

Q & A

Basic: What are the optimal synthetic routes for 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via multi-step pathways involving cyclization and coupling reactions. A common approach involves reacting (2E)-3-phenylprop-2-enehydrazide with carbon disulfide (CS₂) under controlled conditions to form the oxadiazole core . Microwave-assisted synthesis under inert atmospheres can enhance yield and reduce side reactions . Purity is ensured through recrystallization and chromatographic techniques, followed by characterization via ¹H/¹³C NMR and HRMS to confirm structural integrity .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and confirm the (E)-styryl configuration (e.g., coupling constants for vinyl protons) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=N (1600–1650 cm⁻¹) and C-O (1200–1300 cm⁻¹) in the oxadiazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms crystal packing (e.g., monoclinic systems with space group P2₁/c) .

Advanced: How does the E-configuration of the styryl group influence electronic properties?

Methodological Answer:
The (E)-styryl group enhances π-conjugation, increasing electron delocalization across the oxadiazole ring. This elevates fluorescence quantum yields and stabilizes charge-transfer states, critical for optoelectronic applications . Computational studies (DFT) can model HOMO-LUMO gaps, while UV-Vis and cyclic voltammetry experimentally validate these effects. For example, bathochromic shifts in UV-Vis spectra correlate with extended conjugation .

Advanced: What contradictions exist in biological activity data, and how can they be addressed?

Methodological Answer:
Contradictions arise in fungicidal vs. herbicidal efficacy. For instance, some derivatives show >50% inhibition against Sclerotinia sclerotiorum but exhibit herbicidal bleaching effects at similar concentrations . To resolve this:

  • Dose-Response Assays : Establish IC₅₀ values across varying concentrations.
  • Target-Specific Studies : Use molecular docking (e.g., SDH protein binding for fungicidal activity) to identify selective interactions .
  • Metabolic Profiling : Assess degradation pathways in plant vs. fungal systems to explain differential toxicity .

Advanced: How can discrepancies between crystallographic data and computational models be resolved?

Methodological Answer:
Discrepancies often stem from dynamic effects (e.g., solvent interactions) not captured in static crystal structures. Strategies include:

  • Multi-Conformer Docking : Incorporate flexible ligand conformations during molecular dynamics simulations .
  • Hirshfeld Surface Analysis : Compare experimental (X-ray) and computed (DFT) intermolecular interactions (e.g., C-H⋯π bonds) .
  • Temperature-Dependent XRD : Resolve thermal motion artifacts in crystallographic data .

Advanced: What strategies improve this compound’s efficacy in electroluminescent devices?

Methodological Answer:
To enhance electroluminescence:

  • Dopant Optimization : Blend with primary dopants like BPBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) to improve hole/electron injection balance .
  • Layer Engineering : Use vapor-deposited organic thin films (<100 nm) to confine exciton recombination near the emissive interface .
  • Stability Testing : Expose devices to accelerated aging (e.g., 85°C/85% humidity) to assess degradation mechanisms, such as oxadiazole ring oxidation .

Basic: What are the standard protocols for evaluating antimicrobial activity?

Methodological Answer:

  • Agar Diffusion Assays : Use paper disks impregnated with the compound (50–100 µg/mL) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • MIC Determination : Perform broth microdilution to quantify minimum inhibitory concentrations, with gentamycin as a positive control .
  • Time-Kill Studies : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .

Advanced: How does substituent variation at the oxadiazole 2- and 5-positions affect pharmacological activity?

Methodological Answer:
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C5 enhance CNS activity (e.g., anticonvulsant effects) by increasing lipophilicity and blood-brain barrier penetration . Conversely, thioether substituents at C2 improve antifungal potency via enhanced hydrogen bonding with fungal enzymes . Structure-activity relationship (SAR) studies using Hammett σ constants quantify these electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.